Ethanol, 1-((2-aminoethyl)amino)-

描述

Significance and Research Context of N-(2-Hydroxyethyl)ethylenediamine

The significance of N-(2-Hydroxyethyl)ethylenediamine in the research community is broad. It is recognized as an important intermediate in the manufacturing of a variety of products, including lubricating oil additives, fuel additives, chelating agents, surfactants, and fabric softeners. fishersci.pt

A notable area of research is its use as a precursor in the synthesis of room-temperature ionic liquids (RTILs). sigmaaldrich.com Specifically, acetate (B1210297) and formate (B1220265) ammonium (B1175870) salts of N-(2-hydroxyethyl)-ethylenediamine have been synthesized and studied for their unique thermal and dielectric properties.

Furthermore, AEEA has been investigated for its potential application in carbon dioxide (CO₂) capture. Studies have compared its CO₂ absorption and desorption performance against established amine solvents like monoethanolamine (MEA). aaqr.org Research indicates that the presence of two amine groups in AEEA's structure contributes to its CO₂ loading and recuperation properties. aaqr.org While some findings suggest AEEA has a better CO₂ absorption ability than MEA, its desorption performance has also been a subject of comparative analysis. aaqr.org At certain concentrations, regenerated AEEA has demonstrated a superior CO₂ absorption capacity compared to regenerated MEA. aaqr.org

In the realm of environmental science, AEEA is used to study the aerobic biodecomposition of amines, particularly in hypersaline wastewaters. sigmaaldrich.com

Structural Features and Amine-Alcohol Functionality

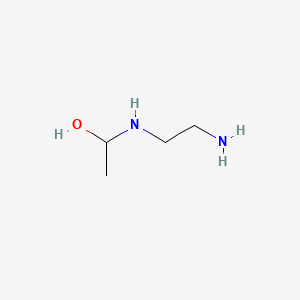

The chemical structure of N-(2-Hydroxyethyl)ethylenediamine is key to its reactivity and utility in scientific research. The molecule possesses a primary amine, a secondary amine, and a primary alcohol (hydroxyl group). This combination of amine and alcohol functionalities allows for a diverse range of chemical reactions and coordination behaviors.

The presence of both primary and secondary amine groups, along with the hydroxyl group, makes AEEA an effective chelating agent. It can act as a bidentate or tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This chelating ability is fundamental to its application in the preparation of various metal complexes.

Research has demonstrated the formation of complexes with a range of transition metals, including copper(II), nickel(II), cadmium(II), zinc(II), and platinum(II). sigmaaldrich.comrsc.orgresearchgate.netaip.org For instance, in some complexes, AEEA acts as a bidentate N-donor ligand where the ethanol (B145695) group is not involved in coordination. researchgate.net In other cases, it can adopt a tripodal conformation and act as a tridentate ligand. aip.org

The amine-alcohol functionality is also central to the synthesis of polymeric cyano-bridged complexes. AEEA has been used as a ligand in the preparation of cyano-bridged nickel-platinum and copper-platinum coordination polymers. sigmaaldrich.com The hydroxyl group offers a site for further derivatization, which can be exploited to create new series of compounds with specific properties, such as in the development of platinum-based antitumor agents.

The structural characteristics of AEEA also influence the properties of the materials it helps to create. For example, the NH and OH groups of the AEEA ligand can be involved in intra- and intermolecular hydrogen bonding, which can lead to the formation of three-dimensional infinite networks in the solid state. researchgate.net

| Property | Value |

| Linear Formula | NH₂CH₂CH₂NHCH₂CH₂OH |

| CAS Number | 111-41-1 |

| Molecular Weight | 104.15 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 238-240 °C/752 mmHg (lit.) |

| Density | 1.03 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.485 (lit.) |

Structure

3D Structure

属性

CAS 编号 |

85771-11-5 |

|---|---|

分子式 |

C4H12N2O |

分子量 |

104.15 g/mol |

IUPAC 名称 |

1-(2-aminoethylamino)ethanol |

InChI |

InChI=1S/C4H12N2O/c1-4(7)6-3-2-5/h4,6-7H,2-3,5H2,1H3 |

InChI 键 |

IRTOOLQOINXNHY-UHFFFAOYSA-N |

规范 SMILES |

CC(NCCN)O |

产品来源 |

United States |

Synthetic Methodologies for Ethanol, 1 2 Aminoethyl Amino and Its Derivatives

Primary Synthesis Routes

The industrial production of Ethanol (B145695), 1-((2-aminoethyl)amino)- is achieved through several key chemical pathways. These methods are designed to be efficient and often utilize readily available starting materials.

One common method involves the ethoxylation of ethylenediamine (B42938) . In this process, ethylenediamine is reacted with ethylene (B1197577) oxide. To favor the formation of the desired mono-ethoxylated product (AEEA) and minimize the production of undesirable byproducts from multiple ethoxylations, the reaction is typically conducted using an excess of the ethylenediamine. researchgate.net

Another significant route is the reaction of monoethanolamine (MEA) with ethylene oxide in the presence of hydrogen and a suitable catalyst, which can be a hydrogenation, dehydrogenation, or amination catalyst. nih.gov This process leverages the reactivity of ethylene oxide to extend the ethanolamine (B43304) chain.

A further method involves the reaction of a 2-halogenoethylamine , or its mineral acid salt (such as hydrobromide or hydroiodide), with monoethanolamine. google.com This nucleophilic substitution reaction can be carried out with the MEA itself acting as the solvent. For instance, reacting bromoethylamine hydrobromide with an excess of MEA, followed by neutralization and distillation, yields the target product. google.com The reaction typically proceeds at temperatures between 60-80°C under normal pressure. google.com

| Synthesis Route | Reactants | Key Conditions | Product | Reference |

| Ethoxylation | Ethylenediamine, Ethylene Oxide | Excess ethylenediamine | Ethanol, 1-((2-aminoethyl)amino)- | researchgate.net |

| Catalytic Reaction | Monoethanolamine, Ethylene Oxide | Hydrogen atmosphere, Hydrogenation/dehydrogenation/amination catalyst | Ethanol, 1-((2-aminoethyl)amino)- | nih.gov |

| Nucleophilic Substitution | 2-Halogenoethylamine (or its mineral acid salt), Monoethanolamine | Molar ratio of MEA to halo-ethylamine: 1.5-10; Temperature: 60-80°C | Ethanol, 1-((2-aminoethyl)amino)- | google.com |

Derivatization and Functionalization Strategies

The unique combination of hydroxyl and amine functional groups in Ethanol, 1-((2-aminoethyl)amino)- makes it a versatile platform for synthesizing a variety of derivatives. These functionalization strategies include the formation of amides, complex polycarboxylate ligands, and various salt forms.

The amine groups in AEEA can readily react with carboxylic acids, their esters, or triglycerides to form amides. This reaction, known as amidation, is a key route to producing surfactants and corrosion inhibitors. ontosight.airesearchgate.net

For example, fatty amides can be synthesized by reacting AEEA directly with fatty acids or natural oils. The reaction of N-(2-hydroxyethyl)aminoethylamine with palm oil at 140°C results in the formation of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. researchgate.net This process is an example of aminolysis, where the amine displaces the glycerol (B35011) from the fatty acid triglycerides in the oil. researchgate.net Similarly, the reaction of AEEA with rapeseed oil in the presence of an alkali catalyst can produce amidoamines that function as emulsifiers and corrosion inhibitors. researchgate.net

The synthesis of these amides can be performed under various conditions, including solvent-free and with or without catalysts. researchgate.netresearchgate.net The reaction of fatty acids with monoethanolamine, a related process, can yield a mixture of amides and esters, with the product distribution being influenced by reaction conditions. researchgate.net

| Amide Derivative Type | Reactants | Key Conditions | Application of Product | Reference |

| Fatty Amide | N-(2-hydroxyethyl)aminoethylamine, Palm Oil | Molar ratio 3:1, 140°C, 2 hours | Corrosion Inhibitor | researchgate.net |

| Amidoamine | 2-[(2-aminoethyl)amino]ethanol, Rapeseed Oil | Alkali catalyst | Emulsifier, Corrosion Inhibitor | researchgate.net |

| Fatty Alkanolamide | Fatty Acid Methyl Ester, Mono-ethanolamine | ZrCl4 catalyst, tert-amyl alcohol solvent | Surfactant | arpnjournals.org |

| N-(2-hydroxyethyl)amide derivatives | Various acid chlorides, N-(2-hydroxyethyl)amine | - | Anticonvulsants | nih.gov |

AEEA serves as a crucial backbone for the synthesis of powerful chelating agents, most notably N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA). tcichemicals.comsigmaaldrich.com HEDTA is a polyamine-polycarboxylate ligand that forms stable complexes with a wide range of metal ions, including Fe(III), Cu(II), and Zn(II). sigmaaldrich.comchemimpex.com This property makes it invaluable in water treatment, agriculture, and as a stabilizing agent in pharmaceutical formulations. chemimpex.com

The synthesis of HEDTA from AEEA involves the carboxymethylation of the nitrogen atoms. While specific industrial synthesis details are proprietary, the general method involves reacting AEEA with a source of carboxymethyl groups, such as sodium chloroacetate (B1199739) or hydrocyanic acid followed by hydrolysis, under alkaline conditions. This process attaches acetic acid groups to the primary and secondary amine nitrogens, resulting in the HEDTA molecule with the formula HOCH₂CH₂N(CH₂CO₂H)CH₂CH₂N(CH₂CO₂H)₂. sigmaaldrich.com The resulting compound is a white powder at room temperature. sigmaaldrich.com

| Ligand | Precursor | Functionalization Reaction | Chemical Formula | Key Application | Reference |

| N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) | Ethanol, 1-((2-aminoethyl)amino)- | Carboxymethylation of amine groups | C₁₀H₁₈N₂O₇ | Metal Ion Chelation | tcichemicals.comsigmaaldrich.comchemimpex.com |

The basic nitrogen atoms in Ethanol, 1-((2-aminoethyl)amino)- allow for the formation of various salts, including simple ammonium (B1175870) salts and more complex quaternary ammonium salts, which can be classified as ionic liquids. AEEA is recognized as a precursor in the synthesis of room-temperature ionic liquids, specifically its acetate (B1210297) and formate (B1220265) ammonium salts. nih.gov

Simple ammonium salts are formed through an exothermic acid-base neutralization reaction where the amine groups of AEEA react with an acid. researchgate.net

Quaternary ammonium salts are formed when the nitrogen atoms are fully alkylated. The synthesis of these compounds from tertiary amines is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (Sɴ2) where the amine reacts with an alkyl halide. scienceinfo.com To form a quaternary salt from AEEA, its primary and secondary amine groups would first need to be converted to tertiary amines through alkylation, followed by reaction with an additional alkyl halide to form the positively charged quaternary ammonium cation. scienceinfo.comlibretexts.org

Ionic liquids (ILs) are salts with melting points below 100°C. scispace.com By carefully selecting the alkyl groups and the counter-anion, ILs with specific properties like biocompatibility and biodegradability can be designed. utp.edu.my For instance, ionic liquids derived from natural amino acids have been synthesized, highlighting the potential for creating functionalized ILs from amine-containing biomolecules and their analogues like AEEA. nih.govscialert.net

Chemical Reactivity and Reaction Mechanisms of Ethanol, 1 2 Aminoethyl Amino

Fundamental Reactivity of Amine and Hydroxyl Groups

Ethanol (B145695), 1-((2-aminoethyl)amino)- possesses a primary amine, a secondary amine, and a primary alcohol (hydroxyl group). This trifunctional nature dictates its chemical behavior, making it a versatile intermediate in chemical synthesis. nouryon.comwikipedia.org The lone pairs of electrons on the two nitrogen atoms and the oxygen atom are the primary sites of chemical reactivity.

Protonation Equilibria and Salt Formation

As an organic base, AEEA readily participates in acid-base reactions. The primary and secondary amine groups can accept protons (H⁺) from acids to form ammonium (B1175870) salts. ntnu.no These neutralization reactions are exothermic. The extent of protonation depends on the pH of the solution and the respective pKa values of the conjugate acids.

The protonation equilibria can be represented as follows: AEEA + H₂O ⇌ AEEAH⁺ + OH⁻ AEEAH⁺ + H₂O ⇌ AEEAH₂²⁺ + OH⁻

The basicity of the amine groups is a key characteristic, with reported ionization constants (Kb) indicating its strength as a base. monsonco.com This reactivity allows for the formation of stable salts when reacted with various acids.

| Property | Value | Reference |

| pKa1 | 7.21 (+2 charge) | google.com |

| pKa2 | 10.12 (+1 charge) | google.com |

| Ionization Constant (Kb1 at 25°C) | 3.0E-5 | monsonco.com |

This interactive table summarizes the key acid-base properties of Ethanol, 1-((2-aminoethyl)amino)-.

Polycondensation Reaction Pathways

The bifunctional nature of the amine groups and the presence of a hydroxyl group allow AEEA to act as a monomer in polycondensation reactions, leading to the formation of polymers such as polyamides and polyesters. nouryon.comrsc.orgulisboa.pt Polycondensation, or step-growth polymerization, involves the repetitive condensation between monomers, resulting in the loss of small molecules like water. youtube.comsigmaaldrich.com

Polyamide Formation: The primary and secondary amine groups of AEEA can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The nucleophilic nitrogen atoms attack the carbonyl carbon of the carboxylic acid group, leading to the formation of an amide linkage (-CO-NH-) and the elimination of a water molecule. youtube.com This process can be repeated to build a long polymer chain.

Polyester (B1180765) Formation: The hydroxyl group of AEEA can react with a dicarboxylic acid via esterification. jku.atmdpi.com In this reaction, the alcohol group attacks a carbonyl carbon of the acid, forming an ester linkage (-CO-O-) and eliminating water. youtube.com Since AEEA also contains amine groups, its use in polyester synthesis can lead to the formation of poly(ester amide)s (PEAs), which combine the properties of both polyesters and polyamides. rsc.orgnih.gov

Degradation Mechanisms in Chemical Processes

In industrial applications, such as gas sweetening and carbon capture, AEEA is exposed to various compounds and conditions that can lead to its degradation. This degradation can reduce the efficiency of the process and lead to operational problems like foaming and corrosion. google.com

CO₂-Induced Degradation Pathways (e.g., Oxazolidinone and Imidazolidinone Formation)

In carbon capture processes, AEEA is known to degrade in the presence of carbon dioxide (CO₂), particularly at the high temperatures found in the stripper section of the plant. google.comnih.gov While AEEA is stable in the absence of CO₂, its degradation is significant when CO₂ is present. nih.govresearchgate.net

The primary degradation products identified are cyclic compounds resulting from intramolecular reactions. The most abundant of these is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) . nih.govresearchgate.net The formation of HEIA is proposed to occur through the cyclization of an AEEA-carbamate intermediate.

Another significant degradation product is 2-hydroxyethyl-2-oxazolidone (HEOD) . google.com The formation of these cyclic urea (B33335) and urethane (B1682113) derivatives represents a loss of active amine, thereby reducing the CO₂ carrying capacity of the solvent.

| Degradation Product | Abbreviation | Formation Condition | Reference |

| 1-(2-Hydroxyethyl)-2-imidazolidinone | HEIA | Thermal degradation in presence of CO₂ | nih.govresearchgate.net |

| 2-hydroxyethyl-2-oxazolidone | HEOD | Thermal degradation in presence of CO₂ | google.com |

| 1,4-Bis(2-hydroxyethyl)piperazine | BHEP | Thermal degradation in presence of CO₂ | google.com |

| 1,4-Diformylpiperazine | DFP | Thermal degradation in presence of CO₂ | google.com |

| N,N'-Dimethyl-2-imidazolidinone | DMDZ | Thermal degradation in presence of CO₂ | google.com |

This interactive table lists major degradation products of AEEA identified in the presence of CO₂.

Computational studies have shown that the primary amine of AEEA reacts more readily with CO₂ than the secondary amine, playing a key role in the initial CO₂ sorption. nouryon.com

Oxidative Degradation with Air

The presence of oxygen (air) in industrial gas streams can lead to the oxidative degradation of amines. ntnu.no The mechanisms are complex and can involve the formation of free radicals. ntnu.no For ethanolamines, degradation is influenced by the amine structure, with secondary amines sometimes showing higher degradation rates. researchgate.net The presence of hydroxyl groups can also increase the degradation rate by destabilizing the resulting free radicals. researchgate.net

The initial step is often the abstraction of a hydrogen atom from a carbon adjacent to a nitrogen atom or the hydroxyl group, or from the nitrogen atom itself. ntnu.no This forms a radical that can then react with oxygen. These reactions can lead to a variety of degradation products, including aldehydes, amides, and other nitrogenous compounds. For AEEA, this can lead to chain cleavage and the formation of smaller molecules, as well as the formation of more complex species like N-(2-hydroxyethyl)-formamide (from reaction with formic acid) and N-(2-hydroxyethyl)-imidazole. ntnu.no

Influence of Sulfur Compounds (COS, CS₂, H₂S) on Amine Degradation

Sour gas streams often contain sulfur compounds that can react with and degrade amines.

Carbon Disulfide (CS₂): CS₂ readily reacts with primary and secondary amines to form dithiocarbamates. chempedia.inforesearchgate.net In the case of a diamine like ethylenediamine (B42938), this can lead to the formation of cyclic products such as ethylene (B1197577) thiourea. orgsyn.org It is expected that AEEA would react similarly via its primary and secondary amine groups to form dithiocarbamate (B8719985) derivatives, which can be precursors to other compounds. researchgate.net

Hydrogen Sulfide (H₂S): Unlike CO₂, COS, and CS₂, H₂S is a weak acid. Its primary interaction with AEEA under typical process conditions is an acid-base reaction, similar to that described in section 3.1.1, to form a heat-stable salt. echemcom.com While this reaction ties up the amine and reduces its capacity for absorbing other acid gases, it is not typically classified as a degradation reaction in the same way as the irreversible formation of imidazolidinones or oxidative breakdown products. The absorption of H₂S by the amine is a reversible process, though the stability of the resulting salt can be significant.

Identification and Analysis of Degradation Products (e.g., N,N,N´-tris(2-hydroxyethyl)ethylenediamine)

The degradation of Ethanol, 1-((2-aminoethyl)amino)- can lead to the formation of various byproducts, one of which is N,N,N´-tris(2-hydroxyethyl)ethylenediamine. The formation of this and other degradation products is influenced by reaction conditions such as temperature, pH, and the presence of other chemical species.

Detailed research into the degradation pathways often involves analytical techniques to identify and quantify the resulting compounds. While specific studies on the degradation of Ethanol, 1-((2-aminoethyl)amino)- leading to N,N,N´-tris(2-hydroxyethyl)ethylenediamine are not extensively detailed in the provided search results, the chemistry of amines and alcohols suggests potential reaction mechanisms. For instance, the reaction of Ethanol, 1-((2-aminoethyl)amino)- with ethylene oxide could lead to the formation of more complex polyhydroxy amines.

The identification of such degradation products is crucial for understanding the stability and long-term behavior of Ethanol, 1-((2-aminoethyl)amino)- in various applications.

Table 1: Properties of a Potential Degradation Product

| Property | Value |

| Compound Name | N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine |

| CAS Number | 140-07-8 sigmaaldrich.com |

| Molecular Formula | C10H24N2O4 nist.gov |

| Molecular Weight | 236.31 g/mol sigmaaldrich.com |

| Appearance | Not specified |

| Solubility | Slightly soluble in water and ethanol |

| pH | ≥10 (25% solution) |

This table presents data for a related compound, N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine, which is formed from the reaction of ethylenediamine with ethylene oxide. This provides an example of the types of products that can be formed through reactions involving ethylenediamine derivatives and ethylene oxide.

Kinetics of Electron Transfer Reactions of Coordination Complexes

Ethanol, 1-((2-aminoethyl)amino)- can act as a ligand in the formation of coordination complexes with various metal ions. chemicalbook.com The resulting complexes can participate in electron transfer reactions, which are fundamental to many catalytic processes.

The kinetics of these electron transfer reactions are influenced by several factors, including the nature of the metal ion, the coordination environment provided by the ligand, and the reaction conditions. The amine and hydroxyl groups of Ethanol, 1-((2-aminoethyl)amino)- can coordinate with a metal center, influencing its redox potential and the rate at which it can accept or donate electrons. chemicalbook.com

Table 2: Factors Influencing Electron Transfer Kinetics

| Factor | Description |

| Metal Ion | The identity and oxidation state of the central metal ion significantly impact the redox potential of the complex. |

| Ligand Structure | The coordination environment created by Ethanol, 1-((2-aminoethyl)amino)- and any other ligands influences the stability of different oxidation states of the metal. |

| Solvent | The polarity and coordinating ability of the solvent can affect the rates of electron transfer. |

| Temperature | Reaction rates, including those of electron transfer, are generally temperature-dependent. |

| Presence of Other Reagents | The concentration of reactants and products can influence the position of equilibrium and the observed reaction rates. |

Coordination Chemistry of Ethanol, 1 2 Aminoethyl Amino

Ligand Properties and Coordination Modes

The coordination behavior of Ethanol (B145695), 1-((2-aminoethyl)amino)- is dictated by the presence of multiple donor atoms: two nitrogen atoms from the ethylenediamine (B42938) moiety and one oxygen atom from the ethanol group. This arrangement allows the ligand to act as a flexible building block in the construction of metal-organic frameworks and coordination polymers.

Monodentate and Multidentate Binding Configurations

Ethanol, 1-((2-aminoethyl)amino)- can adopt several binding configurations, acting as either a monodentate or a multidentate ligand. In its monodentate form, it coordinates to a metal center through one of its nitrogen atoms. However, it more commonly functions as a multidentate ligand, utilizing multiple donor atoms to bind to one or more metal centers.

The multidentate nature of this ligand is exemplified in its interaction with various metal ions. It can act as a bidentate ligand, coordinating through the two nitrogen atoms of the ethylenediamine backbone or through one nitrogen and the oxygen of the hydroxyl group. Furthermore, it can exhibit tridentate coordination by utilizing both nitrogen atoms and the oxygen atom. In some complex structures, it can even act as a bridging ligand, connecting multiple metal centers and contributing to the formation of extended networks. A study on a germanium-vanadate cluster revealed that the deprotonated hydroxyl group and some of the amine groups of the heda ligand covalently coordinate to the cluster, showcasing monodentate, chelating, and multi-chelating coordination modes. rsc.org

Chelate Ring Formation with Metal Ions

A key feature of the coordination chemistry of Ethanol, 1-((2-aminoethyl)amino)- is its ability to form stable chelate rings with metal ions. Chelation involves the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom. This process results in the formation of a heterocyclic ring structure containing the metal ion.

The ethylenediamine portion of the ligand can form a stable five-membered chelate ring with a metal ion through its two nitrogen atoms. Similarly, a five-membered chelate ring can be formed by the coordination of one of the amino groups and the hydroxyl group. The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. youtube.com This increased stability is a primary reason why multidentate ligands like Ethanol, 1-((2-aminoethyl)amino)- are effective in complexing metal ions.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of Ethanol, 1-((2-aminoethyl)amino)- has been exploited in the synthesis of a variety of metal complexes with interesting structural features and properties. These complexes are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent.

Polymeric Cyano-Bridged Complexes (e.g., Platinum(II), Nickel, Copper)

For instance, in a hypothetical polymeric cyano-bridged copper(II) complex, the copper ions could be bridged by cyanide ligands, forming chains or sheets. The Ethanol, 1-((2-aminoethyl)amino)- ligand would then occupy the remaining coordination sites on the copper ions, likely in a chelating fashion. The specific coordination mode of the ligand would impact the geometry around the copper centers and the packing of the polymeric chains. The synthesis of such complexes often involves the self-assembly of the metal salt, the ligand, and a source of cyanide ions. nih.gov

Ligand-Metal Carbohydrate Complexes

The incorporation of carbohydrates into metal complexes is an area of growing interest, often aimed at enhancing biocompatibility or introducing specific biological targeting capabilities. nih.govmdpi.com While direct synthesis of ligand-metal carbohydrate complexes with Ethanol, 1-((2-aminoethyl)amino)- is not explicitly detailed, the principles of their formation can be inferred. In such complexes, a carbohydrate moiety would be attached to either the metal ion or the Ethanol, 1-((2-aminoethyl)amino)- ligand itself.

These complexes can be synthesized by reacting a pre-functionalized carbohydrate with the metal complex of Ethanol, 1-((2-aminoethyl)amino)- or by co-complexation of the metal ion with both the ligand and a suitable carbohydrate. The carbohydrate can coordinate to the metal through its hydroxyl groups, and the Ethanol, 1-((2-aminoethyl)amino)- ligand would provide additional coordination sites, contributing to the stability and structural diversity of the final complex.

Polyoxometalate Cluster Formation (e.g., Germanium–Polyoxovanadate Clusters)

A significant application of Ethanol, 1-((2-aminoethyl)amino)- is in the synthesis of polyoxometalate (POM) clusters. POMs are large, anionic metal-oxygen clusters, and the incorporation of organic ligands like Ethanol, 1-((2-aminoethyl)amino)- can lead to novel hybrid materials with tunable properties.

Stability and Selectivity in Metal Ion Sequestration

The ability of Ethanol, 1-((2-aminoethyl)amino)- to form stable complexes with metal ions is a cornerstone of its utility in sequestration. This stability arises from the chelate effect, where the multidentate ligand binds to a central metal ion at multiple points, forming stable ring structures. This particular ligand can act as a tridentate chelator, coordinating through its two nitrogen atoms and the oxygen atom of the hydroxyl group, or as a bidentate ligand using only the two nitrogen atoms.

Studies on the coordination complexes of this ligand have confirmed its ability to form stable structures with various transition metals. For instance, crystal structure analysis of copper(II) complexes reveals that Ethanol, 1-((2-aminoethyl)amino)- can coordinate as a tridentate N,N,O-ligand, leading to the formation of a stable, mononuclear copper(II) compound with a distorted square-pyramidal or octahedral geometry. nih.govresearchgate.net In these structures, the ligand forms multiple five-membered chelate rings with the copper ion, significantly enhancing the complex's stability. nih.gov

| Metal Ion | Coordination Mode | Resulting Geometry | Key Structural Feature |

|---|---|---|---|

| Copper(II) | Tridentate (N,N,O) | Distorted Square-Pyramidal | Formation of multiple five-membered chelate rings. nih.gov |

| Copper(II) | Tridentate (N,N,O) | Distorted Octahedral | Two ligands coordinate to one Cu(II) center. researchgate.net |

| Zinc(II) | Tridentate (N,N) and Bidentate | Distorted Square-Pyramidal | Demonstrates versatile coordination within a single complex. |

Catalytic Applications of Metal-Ethanol, 1-((2-aminoethyl)amino)- Complexes

The ability of Ethanol, 1-((2-aminoethyl)amino)- to form stable complexes, particularly with transition metals like palladium, opens avenues for its use in catalysis.

Palladium-Based Catalysis (e.g., Suzuki/Miyaura Reactions)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. The efficiency of this reaction heavily relies on the nature of the ligand coordinated to the palladium center. Ligands stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

While direct studies on palladium complexes of Ethanol, 1-((2-aminoethyl)amino)- for Suzuki reactions are limited, extensive research on a closely related ligand provides compelling evidence of its potential. A palladium(II) complex derived from N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (edteH4), which shares the same core structure but with additional hydroxyethyl (B10761427) arms, has been shown to be a highly efficient and water-soluble catalyst for the Suzuki-Miyaura reaction. ege.edu.tranadolu.edu.tr

This catalyst, [PdCl2(edteH4)], demonstrated remarkable activity for the cross-coupling of various aryl bromides with phenylboronic acid in water, a green and environmentally benign solvent. ege.edu.tranadolu.edu.tr The catalyst was particularly effective for electronically activated aryl bromides, achieving extremely high turnover numbers (TON), which signifies its high efficiency. ege.edu.tr

| Aryl Bromide Substrate | Catalyst Loading (mol %) | Turnover Number (TON) | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | 0.001 | 100,000 | >99 |

| 4-Bromobenzaldehyde | 0.001 | 100,000 | >99 |

| 4-Bromonitrobenzene | 0.01 | 10,000 | >99 |

| Bromobenzene | 0.1 | 1,000 | 98 |

| 4-Bromotoluene | 0.1 | 1,000 | 96 |

The success of the N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine-palladium complex strongly suggests that the simpler Ethanol, 1-((2-aminoethyl)amino)- ligand would also form catalytically active palladium complexes suitable for Suzuki-Miyaura reactions. The shared ethylenediamine backbone and the presence of hydroxyl groups, which can enhance water solubility, make it a promising candidate for developing efficient and potentially recyclable catalysts for green chemistry applications.

Polymer Science and Material Applications of Ethanol, 1 2 Aminoethyl Amino

Role as a Monomer and Building Block in Polymer Synthesis

Ethanol (B145695), 1-((2-aminoethyl)amino)- serves as a fundamental building block in the synthesis of a variety of polymers. ontosight.aiontosight.ai Its bifunctional nature, containing both amine and hydroxyl reactive sites, allows it to participate in various polymerization reactions, leading to the formation of complex polymer structures. ontosight.aichemicalbook.com For instance, it can be polymerized with compounds like 1,3-diisocyanatomethylbenzene and 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) to create intricate polymer chains. ontosight.ai It also reacts with 2-methyloxirane (propylene oxide) in condensation reactions to form polyamine polymers. ontosight.ai

Precursor for Surfactants and Epoxy Resins

The compound is a key intermediate in the manufacturing of surfactants, which are substances that lower surface tension. ontosight.aiglorywh.comsilverfernchemical.com Its amphiphilic properties, stemming from its hydrophilic amine and hydroxyl groups and a more hydrophobic ethyl backbone, are crucial for this application. It is a foundational material for producing cationic and zwitterionic surfactants. zhishangchemical.com

In the realm of epoxy resins, Ethanol, 1-((2-aminoethyl)amino)- is utilized as a monomer for polyester (B1180765) resins, which are then used in coatings for metal substrates such as aluminum and steel beverage cans. nih.gov

Curing Agent in Epoxy Formulations

Ethanol, 1-((2-aminoethyl)amino)- is widely recognized as an effective curing agent for epoxy resins, often demonstrating superior performance compared to ethylenediamine (B42938). zhishangchemical.comglorywh.com Curing is a chemical process in which the polymer chains are cross-linked, resulting in a harder, more durable material. The primary and secondary amine groups of AEEA react with the epoxide groups of the epoxy resin, leading to the formation of a three-dimensional network. This reaction is integral to the formulation of anti-corrosion epoxy coatings and for bonding various metal and non-metal components. zhishangchemical.com

Functional Polymer Development

The unique chemical structure of Ethanol, 1-((2-aminoethyl)amino)- allows for the development of functional polymers with tailored properties.

Chemical Modification of Polyketones

While direct research on the chemical modification of polyketones with "Ethanol, 1-((2-aminoethyl)amino)-" is not extensively detailed in the provided search results, the reactivity of its amine groups suggests its potential as a modifying agent. Amines are known to react with the ketone groups in polyketones, offering a pathway to introduce new functionalities and alter the polymer's properties.

Fabrication of Amine-Functionalized Materials (e.g., for Membranes)

The presence of amine groups in Ethanol, 1-((2-aminoethyl)amino)- makes it a suitable candidate for creating amine-functionalized materials. These materials are of significant interest for applications such as membranes for gas separation and other specialized uses. The amine functionalities can impart specific properties to the material, such as enhanced selectivity for certain molecules.

Adsorbent Materials for Gas Capture

Recent research has highlighted the potential of Ethanol, 1-((2-aminoethyl)amino)- in the formulation of advanced adsorbent materials, particularly for carbon dioxide (CO2) capture. researchgate.net It is used as an active amine in phase-change absorbents. researchgate.net For instance, a combination of AEEA with N,N-diethylethanolamine (DEEA) and sulfolane (B150427) has shown promising results as a phase-change absorbent for CO2. researchgate.net In one study, a formulation of 2 M AEEA, 1 M DEEA, and 4 M sulfolane exhibited a high absorption load of up to 2.17 mol/L. researchgate.net

Furthermore, aqueous blends of AEEA and DEEA have been investigated as efficient biphasic absorbents for CO2, demonstrating a high cyclic capacity. researchgate.net The low volatility of AEEA is a significant advantage in these applications, minimizing solvent loss during regeneration cycles. researchgate.net The amine groups in AEEA play a crucial role in the chemisorption of CO2, leading to the formation of carbamates. nih.gov

N-(2-Hydroxyethyl)ethylenediamine-Loaded Porous Resins for CO2 Adsorption

Recent research has focused on the development of cost-effective solid amine adsorbents for CO2 capture by impregnating porous resins with AEEA. dntb.gov.uaresearchgate.net In one study, a porous resin, ADS-17, was loaded with AEEA to create a solid adsorbent for capturing CO2 from simulated biogas. dntb.gov.uaresearchgate.net The impregnation method was employed to effectively introduce AEEA into the porous structure of the resin. dntb.gov.uaresearchgate.net

The investigation into the effects of organic amine loading on CO2 adsorption performance revealed a direct correlation between the amount of AEEA and the adsorption capacity. As the loading of AEEA increased, more of the amine adhered to the pores of the support material. researchgate.net Characterization using scanning electron microscopy (SEM) showed that at a 40% loading, AEEA was evenly distributed on the support surface, while still leaving some voids. researchgate.net When the loading was increased to 60%, the pores were almost entirely filled. researchgate.net

The study systematically varied the amine loading, adsorption temperature, and gas flow rate to determine the optimal conditions for CO2 adsorption. dntb.gov.uaresearchgate.net The highest CO2 adsorption capacity was achieved with a 40% amine loading at a temperature of 25°C and a gas flow rate of 150 mL/min. dntb.gov.uaresearchgate.net Under these conditions, the adsorbent demonstrated a significant CO2 adsorption capacity of 149.36 mg/g. dntb.gov.uaresearchgate.net

Table 1: Effect of Amine Loading on CO2 Adsorption Capacity

| Amine Loading (%) | Adsorption Temperature (°C) | Gas Flow Rate (mL/min) | CO2 Adsorption Capacity (mg/g) |

|---|

This table presents the optimal CO2 adsorption capacity achieved at a specific amine loading, temperature, and gas flow rate as reported in the study. dntb.gov.uaresearchgate.net

Regeneration and Adsorption Performance Studies

A crucial aspect of adsorbent technology for practical applications is the ability to regenerate and reuse the material over multiple cycles without a significant loss in performance. The AEEA-loaded porous resin was subjected to five cycles of regeneration to assess its stability and long-term adsorption performance. dntb.gov.uaresearchgate.net The results indicated that the adsorbent maintained good adsorption performance even after multiple regeneration cycles, highlighting its potential for practical and sustained use in CO2 capture applications. dntb.gov.uaresearchgate.net

The stability of the adsorbent's pore structure after amine loading was also a key finding. Analysis of the N2 adsorption-desorption isotherms and SEM images confirmed that the introduction of AEEA into the resin did not significantly alter the inherent pore structure of the support material. researchgate.net This structural stability is vital for ensuring consistent performance during repeated adsorption and desorption cycles. The research underscores the potential of N-doped porous carbon materials, derived from sources like melamine-formaldehyde resin, as efficient and durable adsorbents for CO2 capture, exhibiting high selectivity, rapid adsorption kinetics, and stable recyclability. osti.gov

Environmental Research and Bioremediation Applications

Aerobic Biodecomposition Studies in Hypersaline Wastewaters

The treatment of industrial wastewaters with high salt concentrations poses a significant challenge, as the salinity can inhibit the microbial activity essential for biological degradation processes. nih.govresearchgate.net Research has been conducted to understand the fate of various amines, including AEEA, in these challenging environments.

A study investigating the aerobic biodegradation of amines in industrial saline wastewaters containing 3% and 7% NaCl found that ethanolamines, such as AEEA, were readily biodegradable at both salinity levels. nih.govresearchgate.net The degradation followed first-order kinetics, with the presence of hydroxyl groups in the ethanolamine (B43304) molecules having a positive effect on the biodegradation process. nih.govresearchgate.net

Interestingly, the study revealed that AEEA degraded faster in the presence of 3% NaCl compared to higher concentrations. nih.govresearchgate.net This suggests that while AEEA is biodegradable in hypersaline conditions, the rate of decomposition can be influenced by the specific salt concentration.

Interactive Table: Biodegradation of Amines in Hypersaline Wastewater

| Compound | Half-life (3% NaCl) | Half-life (7% NaCl) |

| Ethanol (B145695), 1-((2-aminoethyl)amino)- (AEEA) | Faster degradation | Slower degradation |

| N,N-diethylethanolamine (DEA) | Faster degradation | Slower degradation |

| Tris(2-hydroxyethyl)amine (TEA) | No significant effect | No significant effect |

| N,N-bis(2-hydroxyethyl)methylamine (MDEA) | No significant effect | No significant effect |

| 4,4'-methylenedianiline (4,4'-MDA) | 123 h | No degradation after 120 h |

Source: Adapted from studies on aerobic biodegradation of amines in industrial saline wastewaters. nih.govresearchgate.net

Metal Ion Removal and Sequestration in Contaminated Environments

Ethanol, 1-((2-aminoethyl)amino)- exhibits chelating properties, meaning it can bind to metal ions. alphachem.bizzxchemuae.com This characteristic is valuable for the removal and sequestration of heavy metals from contaminated environments, a significant global health concern due to their presence in landfills, rivers, and seawater. rjpbcs.com

The structure of AEEA, with its primary and secondary amine groups and a hydroxyl group, allows it to form stable complexes with various metal ions. zxchemuae.comrjpbcs.com This process, known as chelation, effectively removes toxic metal ions from aqueous solutions. nih.gov Chelating agents are instrumental in various industrial processes, including preventing the buildup of scale in boilers. alphachem.biz

Research into the chelation of copper (II) ions has demonstrated the effectiveness of β-amino alcohol systems, a category to which AEEA belongs. rjpbcs.com The ability of AEEA and similar compounds to act as ligands and bind with metal ions is a key aspect of their application in environmental remediation. nih.govresearchgate.net The efficiency of metal ion removal can be influenced by factors such as the pH of the solution. nih.gov

Applications in Wastewater Treatment Technologies

The properties of Ethanol, 1-((2-aminoethyl)amino)- make it a useful component in various wastewater treatment technologies. chempak.net Its ability to act as a chelating agent contributes to the removal of heavy metals from industrial effluents. wikipedia.orgzxchemuae.com

Furthermore, its role as an intermediate in the production of surfactants and corrosion inhibitors has indirect applications in wastewater management. alphachem.bizdow.com Surfactants are used in cleaning applications, and corrosion inhibitors are vital in maintaining the integrity of pipelines and other infrastructure used in water transport and treatment. alphachem.bizdow.com

The biological degradation of AEEA itself is a crucial aspect of its environmental profile. nih.govresearchgate.net Its ready biodegradability, even in saline conditions, means that it is less likely to persist in the environment after its use in treatment processes. nih.govresearchgate.netcloudfront.net This is a favorable characteristic for a chemical used in environmental applications.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy (e.g., FTIR) for Structural Analysis and Degradation Products

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the AEEA molecule and for tracking chemical changes during degradation. The infrared spectrum of AEEA displays characteristic absorption bands corresponding to its various functional groups. nist.gov

Key spectral regions for AEEA include:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the overlapping stretching vibrations of the hydroxyl (-OH) and amine (-NH and -NH₂) groups. researchgate.netmdpi.com

C-H Stretching: Peaks around 2850-2950 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and ethanol (B145695) moieties. researchgate.net

C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds typically appear in the 1000-1250 cm⁻¹ region.

C-O Stretching: The C-O stretching of the primary alcohol group is generally observed around 1050 cm⁻¹. researchgate.net

During degradation, new peaks may appear in the FTIR spectrum, indicating the formation of new functional groups. For instance, the formation of carbonyl groups (C=O) from oxidation would introduce a strong absorption band in the 1650-1800 cm⁻¹ range. mdpi.commdpi.com Analysis of these changes allows for the identification of degradation products. For example, in the thermal degradation of AEEA in the presence of CO₂, one of the major degradation products identified is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.gov

FTIR Spectral Data for AEEA and Related Functional Groups

| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| O-H and N-H Stretching | 3200-3600 | researchgate.netmdpi.com |

| C-H Stretching | 2850-2950 | researchgate.net |

| C-N Stretching | 1000-1250 | |

| C-O Stretching | ~1050 | researchgate.net |

| Carbonyl (Degradation Product) | 1650-1800 | mdpi.commdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of AEEA in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govresearchgate.net

In a typical ¹H NMR spectrum of AEEA, distinct signals corresponding to the protons of the two methylene (B1212753) groups in the ethylenediamine (B42938) backbone, the two methylene groups of the ethanolamine (B43304) moiety, and the protons of the amine and hydroxyl groups can be observed. chemicalbook.com The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. researchgate.net

¹³C NMR studies of the AEEA-H₂O-CO₂ system have shown that the main species present are the free amine, primary carbamate (B1207046), and secondary carbamate, with some evidence for the formation of a dicarbamate. nih.gov These studies also suggest that AEEA species often adopt conformations with some degree of intramolecular hydrogen bonding. nih.gov

Predicted ¹H NMR Chemical Shifts for AEEA

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| HO-CH₂ - | ~3.6 |

| -CH₂ -OH | ~2.7 |

| -NH -CH₂ - | ~2.7 |

| -CH₂ -NH₂ | ~2.8 |

| NH and NH₂ | Variable |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. anl.goviss.it While AEEA itself is not paramagnetic, it can act as a ligand, forming complexes with paramagnetic metal ions. chemicalbook.com EPR spectroscopy can be used to study these metal complexes, providing information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. youtube.com

For example, if AEEA were to form a complex with a copper(II) ion, the resulting EPR spectrum would be characteristic of the Cu(II) center, and its parameters (g-values and hyperfine coupling constants) would be sensitive to the coordination by the AEEA ligand. nih.gov This technique is also valuable for studying degradation processes that may involve radical intermediates. aps.org

UV-Visible Absorption Spectrophotometry for Complexation and Reaction Monitoring

UV-Visible absorption spectrophotometry measures the absorption of ultraviolet and visible light by a sample. While AEEA itself does not have strong absorption in the UV-Vis region, this technique is highly effective for monitoring reactions involving AEEA, particularly complexation with metal ions. sigmaaldrich.com

When AEEA coordinates to a metal ion, it can lead to the formation of a colored complex with a distinct UV-Vis absorption spectrum. The change in absorbance at a specific wavelength can be used to determine the stoichiometry and stability constant of the complex. This method is also employed to monitor the kinetics of reactions, such as the reaction of AEEA with other molecules. For instance, the reaction kinetics of AEEA with CO₂ in aqueous and non-aqueous solutions have been studied using stopped-flow techniques coupled with UV-Vis detection. researchgate.net

Chromatographic Techniques for Product Identification and Separation (e.g., GC-MS, Ion Chromatography)

Chromatographic techniques are essential for separating and identifying the components of a mixture. For a compound like AEEA, both Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography are highly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. nih.gov In the context of AEEA, GC-MS is extensively used to identify its degradation products. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification by comparing it to spectral libraries like the one from the National Institute of Standards and Technology (NIST). nih.govnist.gov Studies on the thermal degradation of AEEA have successfully identified numerous degradation products using this method. nih.gov

Ion Chromatography: Ion chromatography is a technique used to separate ions and polar molecules based on their charge. wikipedia.orgcarleton.edu Since AEEA is an amine, it can be protonated to form a cation. bio-rad.com Ion chromatography can be used to separate AEEA from other charged species in a sample. This is particularly useful for analyzing samples from industrial processes or environmental sources where AEEA might be present along with other ionic compounds. carleton.edu

Chromatographic Methods for AEEA Analysis

| Technique | Application | Reference |

|---|---|---|

| GC-MS | Identification of volatile degradation products | nih.gov |

| Ion Chromatography | Separation of AEEA from other ionic species | wikipedia.orgcarleton.edu |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of materials. For AEEA, TGA can provide information on the temperature at which it begins to degrade and the number of decomposition steps involved. Studies have shown that AEEA is relatively stable in the absence of CO₂, but its degradation is significant in the presence of CO₂ at elevated temperatures. nih.gov TGA can quantify the mass loss associated with this degradation, providing insights into the volatility of the degradation products.

Surface and Pore Structure Characterization (e.g., N2 Adsorption-Desorption Isotherms, SEM)

The characterization of surface and pore structure is crucial for understanding the properties of materials functionalized with Ethanol, 1-((2-aminoethyl)amino)-. This compound, a liquid at standard conditions, is frequently grafted onto solid porous supports to enhance their performance in applications such as carbon dioxide capture. Analytical techniques like nitrogen (N₂) adsorption-desorption isotherms and scanning electron microscopy (SEM) are therefore not applied to the compound in its pure form, but rather to the solid substrates before and after modification to quantify the changes imparted by the amine functionalization.

Nitrogen Adsorption-Desorption Isotherms

Nitrogen physisorption analysis at 77 K is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. When a substrate is functionalized with Ethanol, 1-((2-aminoethyl)amino)-, the amine molecules are introduced into the porous network of the solid support. This process, known as grafting or impregnation, typically leads to a reduction in the key textural properties of the host material.

The occupation of pores and channels by the bulky amine groups results in a lower specific surface area (BET) and a decreased total pore volume. researchgate.net For example, studies on amine-functionalized mesoporous carbon have shown this trend. researchgate.net The shape of the N₂ adsorption-desorption isotherm can also provide insight into the porous nature of the material; a type IV isotherm with a hysteresis loop is characteristic of mesoporous materials, a feature that is often retained after functionalization. researchgate.net

The modification of montmorillonite (B579905) with amine compounds has also been shown to significantly alter its pore structure. While the specific surface area may decrease, the average pore size can increase as the amine cations enter the interlayer spaces of the clay. atlantis-press.com Research on activated carbon functionalized with amines for CO₂ capture similarly reports changes in surface area, with one study noting a BET surface area of 725.84 m²/g for the functionalized sample. ehemj.com

Detailed Research Findings:

The following interactive table summarizes typical changes in the textural properties of a porous solid support after functionalization with an amino compound like Ethanol, 1-((2-aminoethyl)amino)-.

| Material | Treatment | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |

| Montmorillonite | Original Soil | 31.43 | - | 43.6 |

| Montmorillonite | Modified (Common Heating) | 6.87 | - | 277.5 |

| Montmorillonite | Modified (Microwave) | 8.51 | - | 290.3 |

| Activated Carbon | Non-functionalized | - | - | - |

| Activated Carbon | Functionalized | 725.84 | - | - |

This data is compiled from representative findings in the literature. atlantis-press.comehemj.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of materials at high magnification. nih.gov In the context of materials modified with Ethanol, 1-((2-aminoethyl)amino)-, SEM is employed to obtain qualitative evidence of the successful grafting of the amine onto the support surface. frontiersin.org

Theoretical and Computational Studies

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including molecular orbital energies, electron density distribution, and the energetic pathways of chemical reactions.

While comprehensive DFT studies specifically detailing the electronic structure of isolated Ethanol (B145695), 1-((2-aminoethyl)amino)- are not extensively available in the public domain, the principles of DFT can be applied to understand its fundamental characteristics. The molecule possesses both primary and secondary amine groups, as well as a hydroxyl group, all of which are crucial to its reactivity. nouryon.com

Quantum chemical calculations have been employed to explore the mechanism of CO2 capture by AEEA. These studies suggest that the reaction proceeds through the formation of carbamate (B1207046) species. nih.gov The nitrogen atoms of the amine groups act as the primary reaction sites for CO2. The presence of both primary and secondary amines allows for complex reaction pathways.

DFT calculations can provide detailed energy profiles for these reactions, identifying transition states and intermediates. For instance, a DFT-calculated energy profile for a reaction would show the change in Gibbs free energy (ΔG) and electronic energy (ΔE) as the reactants are converted to products. researchgate.net This information is critical for understanding the feasibility and kinetics of the reaction. The optimized structures of intermediates, such as zwitterions or carbocations, can also be determined, providing insights into bond lengths, angles, and charge distributions. researchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nist.gov A smaller gap generally suggests higher reactivity. For AEEA, the lone pair electrons on the nitrogen atoms are expected to contribute significantly to the HOMO, making them susceptible to electrophilic attack. The LUMO would likely be associated with antibonding orbitals.

The molecular electrostatic potential (MESP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are typically associated with lone pairs on heteroatoms like nitrogen and oxygen, indicating sites prone to electrophilic attack. Regions of positive potential (electron-poor) highlight areas susceptible to nucleophilic attack.

Kinetic Modeling and Simulation of Chemical Processes

Kinetic modeling and simulation are essential for understanding and optimizing chemical processes involving Ethanol, 1-((2-aminoethyl)amino)-. These models provide a mathematical description of reaction rates and how they are influenced by various parameters such as temperature, concentration, and pressure.

A significant area of research for AEEA is its application in CO2 capture. The reaction kinetics of AEEA with CO2 in aqueous solutions have been studied using techniques like the stopped-flow method. researchgate.net The data obtained from these experiments are then used to develop and validate kinetic models. Two primary mechanisms have been proposed and used to model the reaction between AEEA and CO2: the zwitterion mechanism and the termolecular mechanism. researchgate.net

The zwitterion mechanism involves the initial formation of a zwitterion intermediate through the reaction of AEEA with CO2, followed by the deprotonation of the zwitterion by a base (such as water or another amine molecule). The termolecular mechanism proposes a single-step reaction where a molecule of AEEA, a molecule of CO2, and a base molecule collide simultaneously.

Kinetic studies have provided valuable data on the reaction of AEEA with CO2 under various conditions. The following table summarizes some of the key kinetic parameters and conditions from different studies.

| Temperature (K) | [AEEA] (kmol/m³) | Order with respect to amine | Experimental Technique |

| 298 | 0.015 – 0.050 | 1 | Stopped-flow |

| 305 – 322 | 1.19 – 3.46 | 1 to 2 | Disc contactor |

| 298 – 313 | 0.010 – 0.080 | 1 | Stopped-flow |

| 288 – 303 | 0.005 – 0.019 | 1 | Stopped-flow |

| Table based on data from various kinetic studies of the CO2-AEEA-H2O system. researchgate.net |

Further detailed kinetic data for the absorption of CO2 in aqueous solutions of AEEA is presented in the table below, showcasing the observed pseudo-first-order rate constant (k_ov) and the Hatta number (Ha), which relates the reaction rate to the rate of mass transfer.

| [AEEA] (mol/m³) | pCO₂ (kPa) | k_ov (s⁻¹) | Ha |

| 298 K | |||

| 800 | 4.49 | 8036 | 145 |

| 1200 | 6.26 | 11595 | 187 |

| 1500 | 4.98 | 16702 | 236 |

| 2000 | 6.10 | 22141 | 296 |

| 2500 | 6.14 | 31062 | 380 |

| 303 K | |||

| 800 | 5.21 | 10780 | 160 |

| 1200 | 5.93 | 16600 | 213 |

| 1500 | 5.36 | 21715 | 257 |

| 2000 | 6.09 | 27487 | 316 |

| 2500 | 5.66 | 43217 | 429 |

| 308 K | |||

| 800 | 6.31 | 12709 | 167 |

| 1200 | 6.15 | 20341 | 227 |

| 1500 | 6.05 | 24959 | 266 |

| 2000 | 6.15 | 37329 | 356 |

| 2500 | 5.87 | 53312 | 462 |

| Table of kinetic data for the absorption of CO2 in aqueous solutions of AEEA. researchgate.net |

The kinetic parameters for both the zwitterion and termolecular mechanisms have been determined by fitting the models to experimental data. These parameters are crucial for the simulation and optimization of CO2 capture processes.

| Mechanism | Kinetic Parameter | Value |

| Zwitterion Mechanism | ||

| k₂ (pre-exponential factor) | 4.95 x 10⁵ | |

| Eₐ (activation energy for k₂) | 2.54 x 10⁴ J/mol | |

| kₐ (pre-exponential factor) | 4.79 x 10¹¹ | |

| Eₐ (activation energy for kₐ) | 7.67 x 10⁴ J/mol | |

| Termolecular Mechanism | ||

| kₐₘ (pre-exponential factor) | 2.06 x 10³ | |

| Eₐ (activation energy for kₐₘ) | 3.42 x 10⁴ J/mol | |

| kH₂O (pre-exponential factor) | 386.84 | |

| Eₐ (activation energy for kH₂O) | 3.68 x 10⁴ J/mol | |

| Table of kinetic parameters for the two reaction models for the CO2-AEEA-H2O system. researchgate.net |

Process simulation software, such as PROII, can be used to model the formation of ethanolamines, including AEEA, through the reaction of ethylene (B1197577) oxide (EO) with ammonia. researchgate.net These simulations can predict product distributions at different reactant ratios and help in optimizing operating parameters to maximize the yield of the desired product. researchgate.netkiche.or.kr For example, simulations can investigate the impact of recycling monoethanolamine (MEA) and diethanolamine (B148213) (DEA) on the final product distribution. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Derivatizations

Current research is actively exploring more efficient and environmentally friendly methods for synthesizing AEEA. researchgate.net One area of focus is the development of continuous production processes that can increase yield and selectivity, with one study reporting a yield increase from 50% to 94.73% under optimized conditions. researchgate.net

Key areas of investigation include:

Improved Catalysis: Research into new catalysts aims to enhance reaction rates and reduce the formation of byproducts.

Process Optimization: Studies are examining the effects of temperature, pressure, and reactant concentrations to maximize yield and purity. researchgate.net

Alternative Feedstocks: Exploration of bio-based routes to AEEA is an emerging area, driven by the demand for sustainable chemical production.

Derivatization of AEEA is another significant avenue of research, aiming to create new molecules with tailored properties. google.comresearchgate.net By modifying the primary and secondary amine groups, as well as the hydroxyl group, researchers can develop a wide range of functionalized compounds. google.com These derivatives are being investigated for use in the synthesis of high-performance polymers and resins with specific characteristics. google.com For instance, AEEA derivatives can be used to create resins with excellent swelling properties, making them suitable for various applications. google.com

Design of Advanced Functional Materials

The unique structure of AEEA, with its combination of amine and alcohol functional groups, makes it a valuable building block for a variety of advanced materials. dow.comnewtopchem.com Its ability to be easily derivatized allows for the creation of polymers and other materials with a wide range of properties. dow.com

Current research in this area includes:

Polymers and Resins: AEEA is used as an intermediate in the production of polyamide resins and as a curing agent for epoxy resins. dow.com Future research will likely focus on developing new polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Surfactants and Fabric Softeners: AEEA is a key component in the manufacturing of surfactants and fabric softeners. skyquestt.comnouryon.combasf.com Ongoing research aims to develop more effective and biodegradable formulations for these applications. skyquestt.com

Coatings and Adhesives: In the production of latex paints, AEEA acts as an intermediate to form an adhesion monomer, which improves wet adhesion. basf.com Research is ongoing to develop new AEEA-based additives for high-performance coatings and adhesives.

Optimization of Catalytic and Adsorption Systems

AEEA and its derivatives are showing significant promise in the fields of catalysis and adsorption, particularly for carbon dioxide (CO2) capture. nih.govacs.org

Key research findings and future directions include:

CO2 Capture: AEEA-based absorbents have demonstrated high CO2 absorption capacity and lower energy requirements for regeneration compared to traditional amine solutions. nih.govalliedmarketresearch.com Research is focused on developing novel solvent systems, such as non-aqueous and phase-change absorbents, to further improve efficiency and reduce costs. nih.govacs.org For example, one study showed that an AEEA-based phase-change absorbent had a 44.0% higher cyclic capacity and 24.9% lower regeneration energy consumption compared to a conventional aqueous AEEA solution. acs.org

Catalyst Design: The amine groups in AEEA can act as ligands in the synthesis of metal-based catalysts. anr.fr Future research will likely explore the use of AEEA-derived ligands to create catalysts for a variety of chemical transformations, including hydrogenation and oxidation reactions. anr.fracs.org

Interdisciplinary Research in Environmental Science and Engineering

The properties of AEEA make it a valuable tool for addressing various environmental challenges. lidsen.comlidsen.com Interdisciplinary research combining chemistry, materials science, and environmental engineering is crucial for developing innovative solutions. lidsen.comlidsen.comsciencepublishinggroup.comaeesp.org

Emerging applications and research areas include:

Water Treatment: AEEA is used in the production of chelating agents, which can bind to and remove heavy metal ions from wastewater. skyquestt.comalliedmarketresearch.comgrandviewresearch.com Research is ongoing to develop more efficient and selective chelating agents for water purification.

Corrosion Inhibition: AEEA and its derivatives are effective corrosion inhibitors, particularly in the oil and gas industry. dow.comdatabridgemarketresearch.com Future research will focus on developing more environmentally friendly and long-lasting corrosion protection systems.

Pollutant Remediation: The potential of AEEA-functionalized materials for the adsorption and degradation of various environmental pollutants is an active area of investigation. lidsen.com

常见问题

Basic: What are the recommended methods for synthesizing and characterizing Ethanol, 1-((2-aminoethyl)amino)-?

Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethylenediamine derivatives with ethylene oxide under controlled alkaline conditions yields the product .

- Characterization : Use spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm hydrogen and carbon environments (e.g., δ~3.5 ppm for hydroxyl and amine protons) .

- FTIR to identify functional groups (e.g., O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) to verify molecular weight (104.15 g/mol) .

- Chromatography (HPLC) for purity assessment .

Advanced: How does functionalizing graphene oxide (GO) with this compound enhance catalytic activity in multicomponent reactions (MCRs)?

Answer:

- Mechanism : The compound’s primary and secondary amines react with GO’s epoxide and carboxylic acid groups, increasing interlayer distance (from ~0.8 nm to ~1.2 nm), which improves substrate accessibility .

- Catalytic Role : The nucleophilic amine groups facilitate proton transfer and stabilize intermediates in MCRs (e.g., spirooxindole synthesis) .

- Experimental Design :

Basic: What safety protocols are critical when handling this compound?

Answer:

- Reactivity Hazards : Neutralizes acids exothermically, generating flammable H₂ with strong reducing agents (e.g., NaBH₄) .

- Protective Measures :

Advanced: How do structural modifications of this compound affect its adsorption capacity in environmental remediation?

Answer:

- Key Factors :

- Methodological Optimization :

Data Contradiction: How can researchers resolve discrepancies in reported catalytic performance across studies?

Answer:

- Variables to Reconcile :

- Resolution Strategies :

Basic: What are the compound’s key physicochemical properties relevant to experimental design?

Answer:

- Molecular Formula : C₄H₁₂N₂O .

- Polar Surface Area : 23.5 Ų (indicates moderate hydrophilicity) .

- Hydrogen Bonding : 1 donor, 2 acceptors, influencing solubility and reactivity .

- LogP : ~-1.2 (predicted), suggesting high water solubility .

Advanced: How does this compound’s bifunctional nature (amine and alcohol) influence its role in coordination chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。